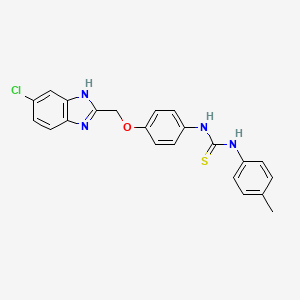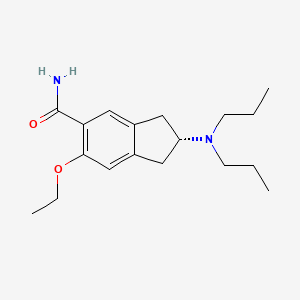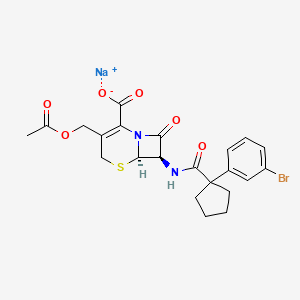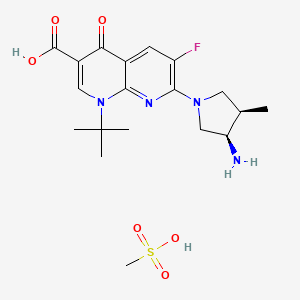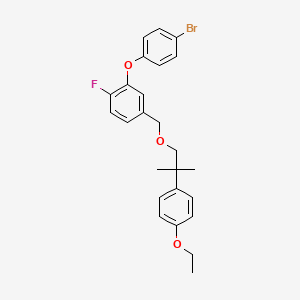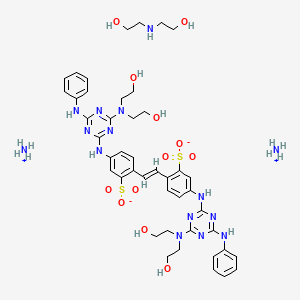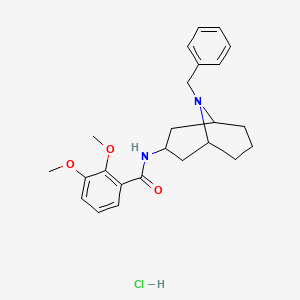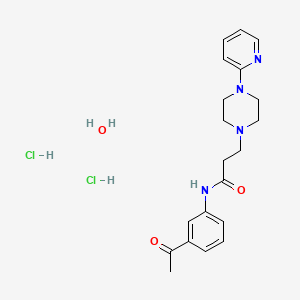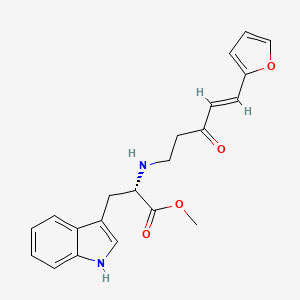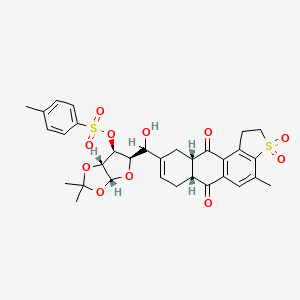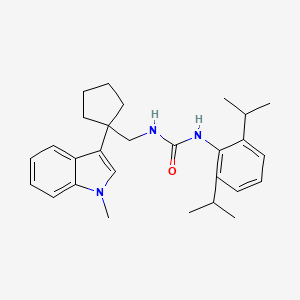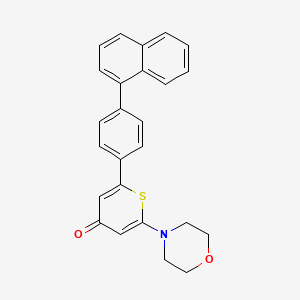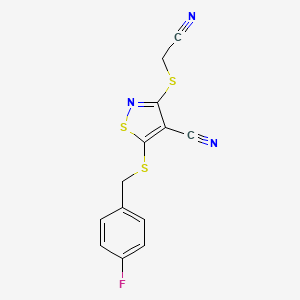
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Isothiazole Ring: Starting from a suitable precursor, such as a thioamide, the isothiazole ring can be formed through cyclization reactions.
Introduction of Cyanomethyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate reagents like cyanomethyl chloride and 4-fluorobenzyl chloride are used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Substitution Reagents: Halogens or nitro compounds for electrophilic aromatic substitution.
Major Products
Sulfoxides/Sulfones: From oxidation of sulfur atoms.
Amines: From reduction of the nitrile group.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- would depend on its specific application. For example:
Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Catalytic Activity: As a catalyst, it may facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolecarbonitrile, 3-((methylthio)-5-(((phenyl)methyl)thio)-: Similar structure but with different substituents.
4-Isothiazolecarbonitrile, 3-((ethylthio)-5-(((4-chlorophenyl)methyl)thio)-: Contains an ethylthio group and a chlorophenyl group instead.
Uniqueness
Functional Groups:
Chemical Properties: Differences in electronic and steric effects due to the specific substituents.
Properties
CAS No. |
135489-12-2 |
|---|---|
Molecular Formula |
C13H8FN3S3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(cyanomethylsulfanyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN3S3/c14-10-3-1-9(2-4-10)8-19-13-11(7-16)12(17-20-13)18-6-5-15/h1-4H,6,8H2 |
InChI Key |
KMKHNHSCLNXLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


